Tofogliflozin

描述

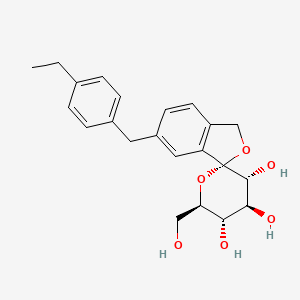

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVKUNOPTJGDOB-BDHVOXNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238097 | |

| Record name | Tofogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903565-83-3 | |

| Record name | Tofogliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903565-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofogliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903565833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tofogliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tofogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[2-benzofuran-1,2'-pyran]-3',4',5'-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOFOGLIFLOZIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554245W62T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tofogliflozin off-target effects in cardiovascular models

An In-Depth Technical Guide: Tofogliflozin Off-Target Effects in Cardiovascular Models

Introduction

This compound is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily prescribed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism involves the inhibition of glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[3] Beyond this on-target glycemic control, a growing body of evidence from clinical trials on the SGLT2 inhibitor class has revealed significant cardiovascular benefits, including reduced hospitalizations for heart failure, independent of diabetes status.[4][5] These findings have spurred research into the direct, or "off-target," effects of these drugs on the cardiovascular system.

This technical guide provides a comprehensive overview of the observed off-target cardiovascular effects of this compound. It synthesizes quantitative data from key clinical studies, details the experimental protocols used, and illustrates the proposed mechanistic pathways. The content is intended for researchers, scientists, and drug development professionals investigating the cardiovascular implications of SGLT2 inhibition.

Cardiovascular Effects of this compound: Clinical Evidence

Clinical studies have identified several favorable off-target effects of this compound on cardiac function, vascular health, and hemodynamics. These effects appear to contribute to its overall cardioprotective profile.

Improvement in Left Ventricular (LV) Diastolic Function and Structure

This compound has been shown to improve parameters of LV diastolic function and lead to favorable structural changes. A pilot study involving 26 patients with T2DM and heart disease found that six months of this compound treatment significantly decreased left ventricular end-diastolic dimensions.[6][7] Another retrospective study in 41 elderly patients with T2DM and stable heart failure demonstrated significant improvements in key echocardiographic markers of diastolic function after just one month of treatment.[2]

Table 1: Effects of this compound on Echocardiographic Parameters

| Parameter | Study | Baseline (Mean ± SD) | 1-Month Follow-up (Mean ± SD) | Change | P-value |

|---|---|---|---|---|---|

| E/e' | Higashikawa et al., 2020[2] | 12.6 ± 4.9 | 9.6 ± 3.4 | -3.0 | < 0.01 |

| E/A | Higashikawa et al., 2020[2] | 0.69 ± 0.23 | 0.60 ± 0.16 | -0.09 | < 0.05 |

| Left Atrial Dimension (LAD) (mm) | Higashikawa et al., 2020[2] | 39.7 ± 7.2 | 36.8 ± 6.2 | -2.9 | < 0.01 |

| LV End-Diastolic Dimension (mm) | Tochiya et al., 2020[7] | 50.8 ± 6.5 | 48.9 ± 5.9 | -1.9 | 0.0031 |

E/e': Ratio of early mitral inflow velocity to mitral annular early diastolic velocity; E/A: Ratio of early to late mitral inflow velocity.

Enhancement of Vascular Endothelial Function and Reduction of Arterial Stiffness

This compound has demonstrated beneficial effects on the vasculature. Treatment for six months significantly improved flow-mediated vasodilation (FMD), particularly in patients with poor glycemic control (HbA1c >8.0%).[6] Furthermore, a sub-analysis of the UTOPIA trial showed that over 104 weeks, this compound significantly attenuated the progression of arterial stiffness, as measured by brachial-ankle pulse wave velocity (baPWV), compared to conventional treatment.[8]

Table 2: Effects of this compound on Vascular Parameters

| Parameter | Study | This compound Group | Control Group | Mean Change Difference (95% CI) | P-value |

|---|---|---|---|---|---|

| Mean baPWV (cm/s) over 104 weeks | Nishimura et al., 2022[8] | - | - | -104.7 (-177.0, -32.4) | 0.005 |

| Flow-Mediated Vasodilation (%) | Tochiya et al., 2020[7] | 4.3 ± 2.6 (Baseline) | 5.8 ± 3.1 (6 Months) | +1.5 | 0.0195 |

baPWV: brachial-ankle pulse wave velocity. The mean change difference reflects the attenuation of progression with this compound.

Systemic Hemodynamic Effects

Consistent with the SGLT2 inhibitor class, this compound induces favorable changes in systemic hemodynamics that reduce cardiac load. Studies report significant reductions in both body weight and blood pressure.[1][2] These effects are thought to be mediated by osmotic diuresis and natriuresis, leading to a decrease in plasma volume and preload.[9]

Table 3: Effects of this compound on Hemodynamic and Metabolic Parameters

| Parameter | Study | Baseline (Mean) | 1-Month Follow-up (Mean) | Change | P-value |

|---|---|---|---|---|---|

| Body Weight (kg) | Higashikawa et al., 2020[2] | 55.1 | 52.7 | -2.4 | < 0.01 |

| Systolic Blood Pressure (mmHg) | Higashikawa et al., 2020[2] | 137.4 | 124.1 | -13.3 | < 0.01 |

| Diastolic Blood Pressure (mmHg) | Higashikawa et al., 2020[2] | 74.5 | 69.3 | -5.2 | < 0.01 |

| Acetoacetic Acid (μmol/L) | Tochiya et al., 2020[7] | 47 ± 35 | 114 ± 84 | +67 | < 0.0001 |

| 3-Hydroxybutyrate (μmol/L) | Tochiya et al., 2020[7] | 108 ± 123 | 425 ± 369 | +317 | < 0.0001 |

Proposed Off-Target Mechanisms

The cardiovascular benefits of this compound and other SGLT2 inhibitors are likely multifactorial, extending beyond simple hemodynamic changes. Several direct, off-target mechanisms are proposed, including metabolic reprogramming and modulation of cardiac ion channels.

Metabolic Shift to Ketone Body Utilization

A prominent hypothesis for the cardioprotective effects of SGLT2 inhibitors is the induction of a metabolic shift in the heart. By promoting glycosuria, these drugs induce a mild, chronic state of hyperketonemia.[6] Ketone bodies, particularly β-hydroxybutyrate, are a highly efficient energy source for the myocardium, improving cardiac energy production and function, especially in the failing heart.[6] A pilot study with this compound found that the improvement in LV diastolic function (decrease in E/e') was significantly correlated with the increase in ketone body levels (acetoacetic acid and 3-hydroxybutyrate).[6][7]

Modulation of Cardiac Ion Exchangers

While SGLT2 is not significantly expressed in cardiac tissue, SGLT2 inhibitors have been shown to have off-target effects on other ion transporters, notably the Na+/H+ exchanger (NHE1).[10][11] Inhibition of NHE1 can reduce intracellular sodium and calcium levels, which are often elevated in failing cardiomyocytes, thereby mitigating calcium overload-induced injury and improving mitochondrial function.[10][11] Though direct evidence for this compound is limited, this is a recognized class effect that likely contributes to its cardioprotective actions.[11]

Key Experimental Protocols

The quantitative data presented in this guide are derived from specific clinical study protocols designed to assess the cardiovascular effects of this compound.

Protocol for Assessing LV Function (Higashikawa et al., 2020)

-

Study Design : A retrospective study of elderly patients (≥65 years) with T2DM and stable heart failure.[2]

-

Participants : 41 patients who received 20 mg of this compound daily for one month.[2]

-

Methodology :

-

Baseline Data Collection : Patient characteristics, medications, and laboratory data (e.g., HbA1c, BNP) were collected.

-

Echocardiography : Standard transthoracic echocardiography was performed at baseline and after one month of treatment according to the guidelines of the Japanese Society of Echocardiography.[2]

-

Key Measurements : Left ventricular ejection fraction (LVEF), ratio of early to late mitral inflow velocity (E/A), ratio of early mitral inflow velocity to mitral annular early diastolic velocity (E/e'), and left atrial dimension (LAD) were measured.[2]

-

Statistical Analysis : A paired t-test was used to compare parameters before and after treatment.[2]

-

Protocol for Assessing Vascular Function (Tochiya et al., 2020)

-

Study Design : A prospective, single-center, single-arm pilot study.[6]

-

Participants : 26 patients with T2DM and existing heart disease. Exclusion criteria included severe renal disease (eGFR <45 mL/min/1.73 m2).[6]

-

Methodology :

-

Treatment : Participants received this compound for 6 months.

-

Baseline and Follow-up : Measurements were taken at baseline and after 6 months.

-

Flow-Mediated Vasodilation (FMD) : FMD of the brachial artery was measured using a UNEXEF 38G system. Studies were conducted in the morning after an overnight fast in a temperature-controlled room.[6]

-

Echocardiography : Standard echocardiography was performed to measure LV dimensions and diastolic function.[6]

-

Biochemical Analysis : Blood samples were analyzed for levels of acetoacetic acid and 3-hydroxybutyrate.[6]

-

Statistical Analysis : Wilcoxon signed-rank test was used for comparisons; Spearman's rank correlation was used to assess associations between changes in E/e' and ketone bodies.[6]

-

References

- 1. Effects of this compound on Cardiac Function in Elderly Patients With Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound on Cardiac Function in Elderly Patients With Diabetes Mellitus | Higashikawa | Journal of Clinical Medicine Research [jocmr.org]

- 3. Safety and effectiveness of this compound in Japanese people with type 2 diabetes: A multicenter prospective observational study in routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Effect of this compound on cardiac and vascular endothelial function in patients with type 2 diabetes and heart diseases: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of this compound on arterial stiffness in patients with type 2 diabetes: prespecified sub-analysis of the prospective, randomized, open-label, parallel-group comparative UTOPIA trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | SGLT2 inhibitors for alleviating heart failure through non-hypoglycemic mechanisms [frontiersin.org]

- 10. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Potentially Prevent Atrial Fibrillation by Ameliorating Ion Handling and Mitochondrial Dysfunction [frontiersin.org]

Tofogliflozin's Impact on Renal Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated reno-protective effects in preclinical models of diabetic kidney disease.[1][2][3][4] A key aspect of this protection appears to be linked to the preservation of mitochondrial health within renal proximal tubular cells. This technical guide synthesizes the current understanding of this compound's impact on renal mitochondrial biogenesis, detailing its proposed mechanisms of action, summarizing available quantitative data, providing in-depth experimental protocols, and visualizing key pathways. While direct quantitative evidence for this compound's effect on the core mitochondrial biogenesis machinery is still emerging, this guide provides a comprehensive overview based on existing literature for this compound and the broader class of SGLT2 inhibitors.

Introduction: The Role of Mitochondria in Renal Health

The kidneys, particularly the proximal tubules, are metabolically active organs with a high density of mitochondria to fuel energy-intensive processes like solute reabsorption. In diabetic nephropathy, mitochondrial dysfunction is a central pathological feature, characterized by altered morphology, decreased ATP production, and increased oxidative stress. This compound, by inhibiting SGLT2, is thought to ameliorate the metabolic stress on proximal tubule cells, thereby preserving mitochondrial integrity and function. Studies have shown that this compound can prevent abnormal mitochondrial morphology in the kidneys of diabetic mice.[5][6]

Proposed Signaling Pathways

While direct evidence for this compound's activation of the AMPK/PGC-1α pathway in renal tissue is not yet firmly established in the literature, its known effects on cellular energy metabolism and the actions of other SGLT2 inhibitors strongly suggest its involvement. A recent study has shed light on an alternative and complementary pathway involving PPARα.

The PPARα-Mediated Pathway (Evidence-based for this compound)

Recent research has demonstrated that this compound upregulates the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα) in the kidneys of diet-induced steatohepatitic mice.[7][8] PPARα is a nuclear receptor that plays a critical role in the regulation of fatty acid metabolism. Its activation leads to the increased expression of genes involved in fatty acid oxidation, such as Acyl-CoA oxidase 1 (ACOX1) and Carnitine palmitoyltransferase I (CPT1).[7] By enhancing fatty acid oxidation, this compound may alleviate the lipotoxicity that contributes to renal cell damage and mitochondrial dysfunction.

The Hypothesized AMPK/PGC-1α Signaling Pathway (Inferred from SGLT2 Inhibitor Class)

Based on the mechanism of action of SGLT2 inhibitors and studies on other compounds in this class, it is hypothesized that this compound may activate the AMP-activated protein kinase (AMPK) pathway. By reducing glucose reabsorption in the proximal tubules, SGLT2 inhibitors can alter the intracellular AMP/ATP ratio, a key activator of AMPK. Activated AMPK can then phosphorylate and activate Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), the master regulator of mitochondrial biogenesis. PGC-1α, in turn, co-activates nuclear respiratory factor 1 (NRF1), which promotes the expression of mitochondrial transcription factor A (TFAM), a key protein for mitochondrial DNA replication and transcription. This cascade of events leads to the synthesis of new, functional mitochondria.

Quantitative Data

While direct quantitative data on this compound's impact on mitochondrial biogenesis markers in the kidney is limited in the currently available literature, studies have reported on its effects on related renal parameters and the expression of PPARα and its target genes.

Table 1: Effect of this compound on Renal Parameters in db/db Mice [2]

| Parameter | Control (db/db) | This compound (0.015%) |

| Urinary Albumin/Creatinine Ratio (µg/mg) | Increased over time | Increase prevented (by 50-70%) |

| Glomerular Hypertrophy | Present | Attenuated |

Table 2: Effect of this compound on Renal Gene and Protein Expression in Diet-Induced Steatohepatitic Mice [7]

| Target | Fold Change (this compound vs. Control) | Method |

| Pparα mRNA | Upregulated | RNA Sequencing |

| Acox1 mRNA | Upregulated | RNA Sequencing |

| Pdk4 mRNA | Upregulated | RNA Sequencing |

| PPARα Protein | Significantly Increased | Western Blot |

| CPT1 Protein | Significantly Increased | Western Blot |

| Renal Cholesterol | Significantly Decreased | Lipid Extraction & Measurement |

| Renal NEFA | Significantly Decreased | Lipid Extraction & Measurement |

Note: The exact fold changes for mRNA and protein levels were not specified in the abstract and would require access to the full-text article for precise values.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the impact of this compound on renal mitochondrial biogenesis. These protocols are synthesized from various sources and should be adapted to specific experimental conditions.

Animal Model and this compound Administration

-

Animal Model: Male db/db mice (a model of type 2 diabetes) and their lean littermates (db/m) are commonly used.

-

This compound Administration: this compound can be administered mixed in the diet at a concentration of 0.005% or 0.015% for a period of 8 weeks or more.[2]

Transmission Electron Microscopy (TEM) for Mitochondrial Morphology

-

Tissue Preparation:

-

Perfuse mice with a fixative solution (e.g., 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.4).

-

Excise kidneys and cut into small blocks (approx. 1 mm³).

-

Post-fix the tissue blocks in 1% osmium tetroxide in 0.1 M cacodylate buffer.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Embed the dehydrated tissue in epoxy resin and polymerize at 60°C for 48-72 hours.

-

-

Sectioning and Staining:

-

Cut ultrathin sections (60-80 nm) using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

-

Imaging and Analysis:

-

Examine the sections using a transmission electron microscope.

-

Capture images of proximal tubule cells at various magnifications.

-

Quantify mitochondrial morphology (e.g., size, shape, cristae density) using image analysis software like ImageJ.

-

Western Blot for Protein Expression (AMPK, PGC-1α, NRF1, TFAM)

-

Protein Extraction:

-

Homogenize kidney tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-AMPK, anti-AMPK, anti-PGC-1α, anti-NRF1, anti-TFAM) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

-

Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression (PGC-1α, NRF1, TFAM)

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from kidney tissue using a commercial kit (e.g., TRIzol).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

qPCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Analyze the amplification data to determine the relative expression of the target genes, typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).

-

Conclusion and Future Directions

This compound demonstrates a promising reno-protective profile that includes the preservation of mitochondrial health. The upregulation of the PPARα pathway provides a tangible mechanism for its beneficial effects on renal lipid metabolism and inflammation. While the involvement of the AMPK/PGC-1α pathway in mediating this compound's effects on mitochondrial biogenesis is strongly suggested by the broader class of SGLT2 inhibitors, direct evidence is needed. Future research should focus on quantifying the expression of key mitochondrial biogenesis markers (PGC-1α, NRF1, TFAM) and mitochondrial DNA copy number in response to this compound treatment in renal tissues. Elucidating these molecular details will provide a more complete picture of this compound's mechanism of action and further support its development as a therapeutic agent for diabetic kidney disease.

References

- 1. Quantitative analysis of lesions of renal foot processes and mitochondria, reusing optical microscopy specimens for clinical renal biopsies, made possible by structured illumination | Application Notes | Resources | Nikon Instruments Inc. [microscope.healthcare.nikon.com]

- 2. This compound, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The sodium-glucose cotransporter 2 inhibitor this compound prevents diabetic kidney disease progression in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel sodium-glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The sodium–glucose cotransporter 2 inhibitor this compound prevents diabetic kidney disease progression in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound attenuates renal lipid deposition and inflammation via PPARα upregulation mediated by miR-21a impairment in diet-induced steatohepatitic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound attenuates renal lipid deposition and inflammation via PPARα upregulation mediated by miR-21a impairment in diet-induced steatohepatitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by Tofogliflozin in Pancreatic Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofogliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily exerts its glucose-lowering effect by promoting urinary glucose excretion, a mechanism independent of insulin secretion.[1][2] While its main site of action is the renal proximal tubule, a growing body of preclinical evidence indicates that this compound indirectly modulates several crucial cellular pathways in pancreatic islet cells. These modulations are largely a consequence of the amelioration of chronic hyperglycemia, thereby mitigating glucotoxicity and its downstream detrimental effects. This technical guide provides a comprehensive overview of the cellular pathways in pancreatic cells affected by this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying mechanisms. The primary effects observed are the preservation of pancreatic β-cell mass and function through the reduction of oxidative stress, modulation of key transcription factors, and a decrease in apoptosis.[3][4] The impact on α-cell function and glucagon secretion is also discussed, though this remains an area of active investigation with some conflicting reports.[5][6]

The Indirect Mechanism of Action on Pancreatic β-Cells: Alleviation of Glucotoxicity

The cornerstone of this compound's beneficial effects on the pancreas is its ability to correct hyperglycemia.[3] Chronic exposure to high glucose levels, or glucotoxicity, imposes significant metabolic stress on β-cells, leading to dysfunction and apoptosis.[4] By reducing the glucose load, this compound initiates a cascade of restorative effects on pancreatic β-cells.

Reduction of Oxidative Stress

Hyperglycemia accelerates glucose metabolism in β-cells, leading to an overproduction of reactive oxygen species (ROS) by the mitochondrial electron transport chain.[4] This surge in ROS overwhelms the β-cells' relatively weak antioxidant defenses, causing oxidative stress. Oxidative stress, in turn, damages cellular components, including lipids, proteins, and DNA, and triggers apoptotic pathways.

Studies on SGLT2 inhibitors have demonstrated a reduction in oxidative stress markers within the pancreatic islets of diabetic animal models.[7] For instance, treatment with the SGLT2 inhibitor ipragliflozin in db/db mice led to a significant decrease in the accumulation of 4-hydroxy-2-nonenal (4-HNE), a marker of lipid peroxidation, in islet cells.[7] While direct data on this compound's effect on pancreatic ROS is limited, a study on human proximal tubular cells showed that this compound suppressed high glucose-induced ROS generation.[8] This strongly suggests a similar protective mechanism in pancreatic cells by alleviating the primary trigger for ROS overproduction.

The proposed pathway is as follows: this compound reduces systemic glucose levels, which in turn decreases glucose influx into β-cells via GLUT transporters. The reduced intracellular glucose concentration lessens the metabolic flux through glycolysis and the TCA cycle, thereby decreasing the production of mitochondrial ROS.[9] This reduction in oxidative stress is a key event that leads to the preservation of β-cell health and function.

Figure 1: Indirect mechanism of this compound on β-cells.

Modulation of Key β-Cell Transcription Factors

The alleviation of glucotoxicity and oxidative stress by SGLT2 inhibitors has been shown to restore the expression of critical transcription factors that govern β-cell identity, function, and proliferation. In the islets of db/db mice, treatment with luseogliflozin led to a significant upregulation of Mafa, Pdx1, and Nkx6.1 mRNA levels.[10]

-

Pdx1 (Pancreatic and duodenal homeobox 1): A master regulator of pancreas development and β-cell function, essential for insulin gene transcription.

-

MafA (V-maf musculoaponeurotic fibrosarcoma oncogene homolog A): A potent activator of insulin gene transcription, highly sensitive to glucose and oxidative stress. Its expression is often diminished in diabetic states.

-

Nkx6.1 (NK6 homeobox 1): Crucial for maintaining β-cell identity and preventing dedifferentiation.

The restoration of these transcription factors' expression contributes to increased insulin gene expression, improved glucose-stimulated insulin secretion, and enhanced β-cell proliferation.[10][11]

Effects on β-Cell Mass: Proliferation and Apoptosis

This compound treatment in db/db mice has been demonstrated to preserve β-cell mass.[3] This is achieved through a dual effect: promoting β-cell proliferation and inhibiting apoptosis. The reduction in oxidative stress and the restoration of key transcription factors likely contribute to this outcome. For example, studies with other SGLT2 inhibitors have shown an increased expression of the proliferation marker Ki67 and cell cycle regulator Ccnd2 (Cyclin D2) in islet cells, alongside a decrease in TUNEL-positive (apoptotic) β-cells.[12][13]

Modulation of Pancreatic α-Cell Function and Glucagon Secretion

The effect of this compound and other SGLT2 inhibitors on pancreatic α-cells and glucagon secretion is a more complex and debated topic. Some studies have reported that SGLT2 is expressed in pancreatic α-cells and that its inhibition by drugs like dapagliflozin can directly trigger glucagon secretion.[5] This proposed mechanism involves the activation of KATP channels in α-cells.

However, other comprehensive studies have failed to detect SGLT2 mRNA or protein in either rodent or human islet cells (both α and β-cells), suggesting that the observed increase in plasma glucagon is not a direct effect on the α-cell.[5] An alternative hypothesis is that the modest reduction in plasma glucose levels caused by SGLT2 inhibition is sensed by the α-cells, leading to a counter-regulatory increase in glucagon secretion.[6] The clinical observation of a transient increase in glucagon levels following SGLT2 inhibitor administration lends support to these indirect mechanisms.

Figure 2: Proposed pathways for this compound's effect on glucagon.

Quantitative Data Summary

The following tables summarize quantitative findings from preclinical studies on this compound and other relevant SGLT2 inhibitors.

Table 1: Effects of this compound on Pancreatic β-Cell Parameters in db/db Mice (Data extracted from Suzuki et al., Br J Pharmacol, 2013)[3]

| Parameter | Control (Untreated db/db) | This compound-Treated db/db | Outcome |

| Plasma Insulin (ng/mL) at 8 weeks | 2.0 ± 0.3 | 4.8 ± 1.1 | Preserved/Increased Insulin Levels |

| Total β-Cell Mass (% of total pancreatic area) | Significantly lower than this compound group | Significantly higher than control | Preserved β-Cell Mass |

| p < 0.05 vs. untreated group |

Table 2: Effects of SGLT2 Inhibitors on Pancreatic Islet Gene Expression in db/db Mice (Data compiled from studies on Luseogliflozin)[10]

| Gene | Treatment Group | Fold Change vs. Control | Pathway Modulated |

| Mafa | Luseogliflozin | ~2.5-fold increase | β-Cell Function/Identity |

| Pdx1 | Luseogliflozin | ~1.5-fold increase | β-Cell Function/Identity |

| Ki67 | Luseogliflozin | ~2.0-fold increase | β-Cell Proliferation |

| Ccnd2 | Luseogliflozin | ~1.7-fold increase | Cell Cycle Regulation |

| p22phox | Luseogliflozin | ~0.6-fold decrease | Oxidative Stress (NADPH Oxidase) |

| p < 0.05 or p < 0.01 vs. control |

Table 3: Effects of SGLT2 Inhibitors on β-Cell Apoptosis and Oxidative Stress (Data compiled from studies on Empagliflozin and Ipragliflozin)[7][13]

| Parameter | Model | Treatment Group | Outcome |

| TUNEL-positive β-cells per islet | STZ-induced T1DM mice | Empagliflozin | Significant decrease vs. vehicle |

| 4-HNE Immunostaining Density (Oxidative Stress) | db/db mice | Ipragliflozin | Significant decrease vs. diabetic control |

Detailed Experimental Protocols

This section provides representative methodologies for key experiments cited in the evaluation of this compound's effects on pancreatic cells.

In Vivo Animal Study Workflow

The db/db mouse is a common model of type 2 diabetes used to assess the long-term effects of antidiabetic agents.

Figure 3: Workflow for a preclinical this compound study.

Measurement of Pancreatic β-Cell Mass

This protocol provides a standard method for quantifying β-cell mass from pancreatic tissue sections.[14][15]

-

Pancreas Dissection and Fixation:

-

Euthanize the animal and carefully dissect the entire pancreas.

-

Weigh the pancreas.

-

Fix the tissue in 4% paraformaldehyde (PFA) overnight at 4°C.

-

Process the fixed tissue through a series of ethanol and xylene washes and embed in paraffin.

-

-

Sectioning:

-

Perform systematic, uniform random sampling by cutting serial sections (e.g., 5 µm thick) at regular intervals (e.g., every 200 µm) throughout the entire paraffin block.

-

-

Immunohistochemistry for Insulin:

-

Deparaffinize sections in xylene and rehydrate through a graded ethanol series.

-

Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.

-

Incubate sections with a primary antibody against insulin (e.g., guinea pig anti-insulin) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-guinea pig Alexa Fluor 488) for 1-2 hours at room temperature.

-

Counterstain nuclei with DAPI.

-

Mount coverslips with an anti-fade mounting medium.

-

-

Image Analysis:

-

Scan the entire stained tissue section using a slide scanner or a motorized microscope.

-

Use image analysis software (e.g., ImageJ, Visiopharm) to quantify the total pancreatic tissue area and the insulin-positive area for each section.

-

Calculation:

-

Calculate the ratio of insulin-positive area to total pancreatic tissue area for each section.

-

Average this ratio across all sections for a given animal.

-

Multiply the average ratio by the initial weight of the pancreas to obtain the total β-cell mass (in mg).

-

-

Quantitative Real-Time PCR (qRT-PCR) for Islet Gene Expression

This protocol describes the measurement of mRNA levels for key transcription factors in isolated pancreatic islets.[16][17]

-

Islet Isolation:

-

Isolate pancreatic islets from control and treated animals using a collagenase digestion method followed by density gradient centrifugation (e.g., using Ficoll or Histopaque).

-

Hand-pick pure islets under a stereomicroscope.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from batches of isolated islets (e.g., 100-150 islets per sample) using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 500 ng) using a reverse transcription kit with oligo(dT) primers.

-

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes (Pdx1, Mafa, etc.) and a reference gene (Actb, Gapdh), and a SYBR Green or TaqMan master mix.

-

Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

-

Conclusion and Future Directions

The evidence strongly indicates that this compound exerts significant beneficial effects on pancreatic β-cells, primarily through an indirect mechanism that alleviates the metabolic stress of glucotoxicity. By reducing systemic hyperglycemia, this compound mitigates oxidative stress, restores the expression of key β-cell transcription factors, and ultimately preserves β-cell mass by balancing proliferation and apoptosis. These effects contribute to the durable glycemic control observed with SGLT2 inhibitor therapy.

While the core indirect pathway is well-supported, further research is needed to fully elucidate the nuances of this compound's action on the pancreas. Key areas for future investigation include:

-

Direct Effects: Rigorous studies are required to definitively confirm or refute the expression of SGLT2 on human pancreatic α and β-cells and to clarify the mechanisms behind observed changes in glucagon secretion.

-

Human Islet Studies: While animal models are invaluable, further studies using primary human islets are needed to validate the translational relevance of these findings.

-

Long-term 'Legacy' Effects: Investigating whether early intervention with this compound can establish a long-term protective 'legacy' effect on β-cell function, even after treatment cessation, is of significant clinical interest.[12]

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel sodium-glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Sodium, Glucose and Dysregulated Glucagon Secretion: The Potential of Sodium Glucose Transporters [frontiersin.org]

- 7. Protective Effect of Ipragliflozin on Pancreatic Islet Cells in Obese Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luseogliflozin preserves the pancreatic beta-cell mass and function in db/db mice by improving mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the sodium–glucose cotransporter 2 inhibitor luseogliflozin on pancreatic beta cell mass in db/db mice of different ages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uaclinical.com [uaclinical.com]

- 12. Early administration of dapagliflozin preserves pancreatic β‐cell mass through a legacy effect in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effects of Empagliflozin, an SGLT2 Inhibitor, on Pancreatic β-Cell Mass and Glucose Homeostasis in Type 1 Diabetes | PLOS One [journals.plos.org]

- 14. In situ Quantification of Pancreatic Beta-cell Mass in Mice [jove.com]

- 15. Determining Beta Cell Mass, Apoptosis, Proliferation, and Individual Beta Cell Size in Pancreatic Sections | Springer Nature Experiments [experiments.springernature.com]

- 16. Reprogramming of pancreatic exocrine cells towards a beta (β) cell character using Pdx1, Ngn3 and MafA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Expression Profiling of Pdx1, Ngn3, and MafA in the Liver and Pancreas of Recovering Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

Tofogliflozin and its Influence on Systemic Ketone Body Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofogliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus. Beyond its primary glucuretic effect, this compound exerts a notable influence on systemic ketone body metabolism. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and key experimental methodologies related to this compound's impact on ketogenesis. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pharmacological action.

Mechanism of Action: A Shift in Metabolic Fuel Utilization

This compound's primary mechanism of action is the inhibition of SGLT2 in the proximal renal tubules, which blocks glucose reabsorption and promotes urinary glucose excretion. This caloric loss creates a mild, persistent state of negative energy balance, mimicking a fasting-like state. The body compensates for this glucose deficit by shifting its primary energy source from carbohydrates to lipids. This metabolic reprogramming is the cornerstone of this compound's effect on ketone body metabolism.

The key molecular events are initiated by a modest decrease in plasma glucose and insulin levels, which in turn leads to a relative increase in glucagon secretion. This alteration in the insulin-to-glucagon ratio is a critical signal that triggers a cascade of metabolic changes, primarily in adipose tissue and the liver.

Signaling Pathways

The signaling cascade leading to increased ketone body production following this compound administration involves several key steps:

-

Altered Insulin/Glucagon Ratio: The reduction in plasma glucose due to urinary excretion leads to a decrease in insulin secretion and a compensatory increase in glucagon release from the pancreas.

-

Activation of Lipolysis: The lower insulin and higher glucagon levels stimulate lipolysis in adipose tissue. This is primarily mediated through the activation of hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL). These enzymes hydrolyze stored triglycerides into free fatty acids (FFAs) and glycerol, which are then released into the circulation.

-

Increased Hepatic Fatty Acid Uptake and β-Oxidation: The elevated circulating FFAs are transported to the liver. Inside the hepatocytes, FFAs are shuttled into the mitochondria via the carnitine palmitoyltransferase 1 (CPT1) enzyme system. The subsequent process of β-oxidation breaks down the fatty acid chains into acetyl-CoA.

-

Ketogenesis: Under normal conditions, acetyl-CoA enters the tricarboxylic acid (TCA) cycle. However, the increased influx of acetyl-CoA from β-oxidation, coupled with a potential decrease in oxaloacetate availability (due to its use in gluconeogenesis, also stimulated by glucagon), overwhelms the capacity of the TCA cycle. This excess acetyl-CoA is then shunted towards the ketogenic pathway, leading to the synthesis of the three primary ketone bodies: acetoacetate, β-hydroxybutyrate (BHB), and acetone.

Quantitative Data on Ketone Body Metabolism

Clinical and preclinical studies have consistently demonstrated that this compound administration leads to a measurable increase in systemic ketone body concentrations. The following tables summarize the available quantitative data.

Clinical Studies

| Study Population | This compound Dose | Duration | Parameter | Baseline Value (Mean ± SD) | Change from Baseline (Mean) | Reference |

| 774 Type 2 Diabetes Patients | 20 mg/day | 4 weeks | Plasma β-Hydroxybutyrate (µmol/L) | N/A | +107.1 | [1][2] |

| 774 Type 2 Diabetes Patients | 20 mg/day | 52 weeks | Plasma β-Hydroxybutyrate (µmol/L) | N/A | +142.7 (in highest quartile of initial BHB elevation) | [1][2] |

| Case Report: 65-year-old male with T2DM and decreased heart function | 20 mg/day | 3 months | Plasma Acetoacetate (µmol/L) | 19 | +10 | [3] |

| Case Report: 65-year-old male with T2DM and decreased heart function | 20 mg/day | 3 months | Plasma β-Hydroxybutyrate (µmol/L) | 46 | +7 | [3] |

| Phase 2/3 Study in Japanese T2DM patients | 10, 20, 40 mg/day | 24 weeks | Adverse Event: Hyperketonemia | N/A | Incidence reported | [4] |

| Phase 3 Study in Japanese T2DM patients | 20, 40 mg/day | N/A | Adverse Event: Increased blood ketone bodies | N/A | 6.3% and 20.5% incidence, respectively | [5] |

| 36-month Post-marketing Surveillance | N/A | 36 months | Adverse Drug Reaction: Blood ketone bodies increased | N/A | 7 patients (0.10%) | [6] |

| 36-month Post-marketing Surveillance | N/A | 36 months | Adverse Drug Reaction: Urine ketone bodies present | N/A | 8 patients (0.12%) | [6] |

Preclinical Studies

| Animal Model | This compound Treatment | Duration | Parameter | Result | Reference |

| Diet-Induced Obese (DIO) Rats | Diet containing this compound | 9 weeks | Plasma Total Ketone Body Level | Significantly increased vs. control | [7][8] |

| KK-Ay Mice | Diet containing this compound | 12 weeks | Plasma Ketone Bodies | Significantly increased vs. control | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the influence of this compound on systemic ketone body metabolism.

Measurement of Ketone Bodies

The accurate quantification of ketone bodies is crucial for evaluating the metabolic effects of this compound. Several analytical methods are employed, each with its own advantages and limitations.

This is a widely used and specific method for quantifying BHB in plasma, serum, and urine.

-

Principle: The assay is based on the enzymatic oxidation of BHB to acetoacetate by β-hydroxybutyrate dehydrogenase. This reaction is coupled to the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm or fluorometrically. The increase in absorbance or fluorescence is directly proportional to the BHB concentration in the sample.

-

Procedure Outline:

-

Sample Preparation: Collect blood in appropriate tubes (e.g., with heparin or EDTA) and centrifuge to obtain plasma or serum. Urine samples can be used directly or after dilution.

-

Reagent Preparation: Prepare a reaction mixture containing β-hydroxybutyrate dehydrogenase, NAD+, and a suitable buffer system as provided in commercial kits.

-

Assay: Add the prepared samples and standards to a 96-well plate. Initiate the reaction by adding the enzyme/cofactor mixture.

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).

-

Measurement: Read the absorbance at 340 nm or fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.

-

Quantification: Calculate the BHB concentration in the samples by comparing their readings to a standard curve generated with known concentrations of BHB.

-

GC-MS offers a highly sensitive and specific method for the simultaneous quantification of multiple ketone bodies (acetoacetate, BHB, and acetone).

-

Principle: This technique involves the separation of volatile compounds in a gas chromatograph followed by their detection and identification based on their mass-to-charge ratio in a mass spectrometer. For ketone body analysis, a derivatization step is often required to increase their volatility.

-

Procedure Outline:

-

Sample Preparation: Deproteinize plasma or serum samples.

-

Derivatization: Chemically modify the ketone bodies to make them more volatile. For example, BHB can be oxidized to acetoacetate, which is then decarboxylated to acetone.

-

Headspace Injection: The volatile derivatives are introduced into the GC from the headspace of the sample vial.

-

Chromatographic Separation: The compounds are separated on a capillary column based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometric Detection: The separated compounds are ionized, and the resulting ions are detected by the mass spectrometer, providing a unique mass spectrum for each compound.

-

Quantification: The concentration of each ketone body is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.

-

Hyperinsulinemic-Euglycemic Clamp in Mice

This is the gold-standard technique for assessing insulin sensitivity in vivo.

-

Principle: A high level of insulin is infused intravenously at a constant rate to suppress endogenous glucose production. Simultaneously, a variable rate of glucose is infused to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity; a higher GIR indicates greater insulin sensitivity.

-

Procedure Outline:

-

Surgical Preparation: Mice are surgically implanted with catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.

-

Fasting: Mice are fasted for a specific period (e.g., 5-6 hours) before the clamp.

-

Tracer Infusion (Optional): A primed-continuous infusion of a glucose tracer (e.g., [3-3H]glucose) can be initiated before the clamp to measure glucose turnover.

-

Clamp Procedure:

-

A continuous infusion of insulin is started.

-

Blood glucose is monitored frequently (e.g., every 10 minutes) from the arterial catheter.

-

A variable infusion of glucose is adjusted to maintain euglycemia.

-

-

Steady State: The clamp is continued until a steady state is reached, where both blood glucose and the GIR are stable.

-

Data Analysis: The GIR during the steady-state period is calculated and used as an index of insulin sensitivity.

-

Western Blotting for Hormone-Sensitive Lipase (HSL) Phosphorylation

This technique is used to determine the activation state of HSL in adipose tissue.

-

Principle: Proteins from tissue lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane and probed with specific antibodies that recognize either total HSL or HSL phosphorylated at specific activating sites (e.g., Ser563, Ser659, Ser660).

-

Procedure Outline:

-

Tissue Lysis: Adipose tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for total HSL or phospho-HSL.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imaging system.

-

Analysis: The intensity of the bands corresponding to total and phosphorylated HSL is quantified, and the ratio of phosphorylated HSL to total HSL is calculated to determine the level of HSL activation.

-

Conclusion

This compound's influence on systemic ketone body metabolism is a direct consequence of its primary SGLT2 inhibitory action. By inducing a state of caloric deficit and altering the insulin-to-glucagon ratio, this compound promotes a metabolic shift towards increased lipolysis and hepatic ketogenesis, resulting in a mild but significant elevation of circulating ketone bodies. This effect is well-documented in both preclinical and clinical studies. For researchers and drug development professionals, a thorough understanding of this mechanism and the associated quantitative changes is essential for the continued investigation and clinical application of this compound and other SGLT2 inhibitors. The experimental protocols detailed herein provide a robust framework for further research in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. The sodium‐glucose co‐transporter 2 inhibitor this compound suppresses atherosclerosis through glucose lowering in ApoE‐deficient mice with streptozotocin‐induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on Cardiac Function: Potential Link Between Ketone Bodies and the Heart | Kutoh | Journal of Endocrinology and Metabolism [jofem.org]

- 4. Efficacy and safety of monotherapy with the novel sodium/glucose cotransporter-2 inhibitor this compound in Japanese patients with type 2 diabetes mellitus: a combined Phase 2 and 3 randomized, placebo-controlled, double-blind, parallel-group comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uaclinical.com [uaclinical.com]

- 6. Safety and effectiveness of this compound in Japanese patients with type 2 diabetes mellitus treated in real‐world clinical practice: Results of a 36‐month post‐marketing surveillance study (J‐STEP/LT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. Metabolic effects of this compound are efficiently enhanced with appropriate dietary carbohydrate ratio and are distinct from carbohydrate restriction - PMC [pmc.ncbi.nlm.nih.gov]

Tofogliflozin's Pleiotropic Effects Beyond Glycemic Control: An In-depth Technical Guide for Non-Diabetic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofogliflozin, a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has demonstrated a range of pleiotropic effects that extend beyond its primary indication for glycemic control in type 2 diabetes. This technical guide synthesizes the current preclinical and clinical evidence for the therapeutic potential of this compound in various non-diabetic conditions. The primary focus is on its impact on obesity, non-alcoholic fatty liver disease (NAFLD), and its mechanistic implications for cardiovascular and renal protection. This document provides a comprehensive overview of quantitative data from key studies, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support further research and development in this promising area.

This compound in Obesity: Preclinical Evidence in a Non-Diabetic Model

A pivotal preclinical study investigated the effects of this compound in diet-induced obese (DIO) rats, a well-established non-diabetic model of obesity. The findings from this study provide strong evidence for this compound's potential as a weight management agent, independent of its glucose-lowering effects in diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the study on this compound in diet-induced obese rats.

Table 1: Effects of this compound on Body Weight and Composition in Diet-Induced Obese Rats

| Parameter | Control Group (High-Fat Diet) | This compound Group (0.01% in High-Fat Diet) | p-value |

| Body Weight Gain (g) at 9 weeks | 255.4 ± 9.3 | 208.7 ± 8.1 | < 0.01 |

| Body Fat Mass (g) at 9 weeks | 163.7 ± 6.2 | 131.5 ± 5.4 | < 0.01 |

| Lean Body Mass (g) at 9 weeks | 385.1 ± 7.9 | 382.4 ± 7.1 | NS |

| Bone Mass (g) at 9 weeks | 16.9 ± 0.3 | 16.8 ± 0.3 | NS |

NS: Not Significant

Table 2: Metabolic Effects of this compound in Diet-Induced Obese Rats

| Parameter | Control Group (High-Fat Diet) | This compound Group (0.01% in High-Fat Diet) | p-value |

| Food Consumption (kcal/9 weeks) | 7856 ± 153 | 8234 ± 161 | < 0.05 |

| Urinary Glucose Excretion (kcal/9 weeks) | 0 | 798 ± 45 | < 0.01 |

| Respiratory Quotient | 0.82 ± 0.01 | 0.79 ± 0.01 | < 0.05 |

| Plasma Triglyceride (mg/dL) | 123.5 ± 10.2 | 89.7 ± 8.5 | < 0.05 |

| Plasma Total Ketone Body (µmol/L) | 112 ± 15 | 256 ± 28 | < 0.01 |

| Plasma Leptin (ng/mL) | 15.8 ± 1.2 | 9.5 ± 0.9 | < 0.01 |

Experimental Protocol: this compound in Diet-Induced Obese Rats

-

Animal Model: Male Sprague-Dawley rats, 5 weeks of age.

-

Induction of Obesity: Rats were fed a high-fat diet (60% of calories from fat) for 6 weeks to induce obesity.

-

Experimental Groups:

-

Control Group: Continued on the high-fat diet.

-

This compound Group: Received a high-fat diet containing 0.01% this compound.

-

-

Treatment Duration: 9 weeks.

-

Key Measurements:

-

Body Weight and Food Intake: Measured weekly.

-

Body Composition: Assessed by dual-energy X-ray absorptiometry (DXA) at the beginning and end of the treatment period.

-

Metabolic Parameters:

-

Urinary glucose excretion was measured at week 1.

-

Indirect calorimetry was performed to determine the respiratory quotient and energy expenditure.

-

Blood samples were collected at the end of the study for analysis of plasma triglycerides, total ketone bodies, and leptin.

-

-

Adipocyte Histology: Mesenteric adipose tissue was collected for histological analysis of adipocyte size and macrophage infiltration (CD68-positive cells).

-

Experimental Workflow

Caption: Workflow for the preclinical study of this compound in diet-induced obese rats.

This compound in Non-Alcoholic Fatty Liver Disease (NAFLD)

While dedicated studies of this compound in non-diabetic NAFLD patients are limited, research in diabetic patients with NAFLD provides valuable insights into its potential hepatic benefits.

Quantitative Data Summary from a Study in T2DM Patients with NAFLD

A study investigating this compound in patients with type 2 diabetes and biopsy-confirmed NAFLD demonstrated significant improvements in liver histology.[1]

Table 3: Histological Improvement in T2DM Patients with NAFLD Treated with this compound (20 mg/day for 48 weeks)

| Histological Feature | Percentage of Patients with Improvement (≥1 point) | p-value |

| Steatosis | 65% | 0.001 |

| Hepatocellular Ballooning | 55% | 0.002 |

| Lobular Inflammation | 50% | 0.003 |

| Fibrosis | 60% | 0.001 |

Experimental Protocol: this compound in T2DM with NAFLD

-

Study Design: A 48-week, randomized, open-label, parallel-group trial.[1]

-

Participants: 40 patients with type 2 diabetes and biopsy-confirmed NAFLD.[1]

-

Intervention:

-

Primary Outcome: The percentage of participants with at least a 1-point improvement in all individual histological scores for steatosis, hepatocellular ballooning, lobular inflammation, and fibrosis.[1]

-

Secondary Outcomes: Changes in liver enzymes, metabolic markers, and hepatic gene expression profiles.[1]

Proposed Mechanisms of Action in Non-Diabetic Cardiovascular and Renal Conditions

The benefits of SGLT2 inhibitors, including this compound, in cardiovascular and renal diseases are thought to be multifactorial and extend beyond glycemic control. These mechanisms are relevant to both diabetic and non-diabetic contexts.

Cardiovascular Protection

The cardioprotective effects are attributed to a combination of hemodynamic and metabolic effects.

-

Hemodynamic Effects:

-

Metabolic Effects:

-

Cardiac Fuel Shift: SGLT2 inhibition promotes a metabolic shift from glucose to ketone bodies and fatty acids as the primary fuel source for the heart.[4] This is considered a more energy-efficient fuel for the myocardium, particularly in the context of heart failure.

-

Inhibition of Sodium-Hydrogen Exchange: Direct inhibition of the Na+/H+ exchanger in cardiomyocytes may reduce intracellular sodium and calcium levels, protecting against cardiac injury and fibrosis.

-

Renal Protection

The renoprotective mechanisms of this compound and other SGLT2 inhibitors are primarily linked to their effects on renal hemodynamics and tubular function.

-

Tubuloglomerular Feedback: By inhibiting glucose and sodium reabsorption in the proximal tubule, more sodium is delivered to the macula densa. This restores tubuloglomerular feedback, leading to afferent arteriole vasoconstriction and a reduction in intraglomerular pressure and hyperfiltration.[2]

-

Reduced Tubular Workload: The decrease in glucose and sodium reabsorption lessens the metabolic workload and oxygen consumption of the proximal tubular cells, protecting them from hypoxia and injury.

-

Anti-inflammatory and Anti-fibrotic Effects: SGLT2 inhibitors have been shown to reduce markers of inflammation and fibrosis within the kidneys.

Signaling Pathways

Caption: Proposed pleiotropic mechanisms of this compound in cardiovascular and renal protection.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant pleiotropic effects that could be beneficial in a range of non-diabetic conditions, particularly obesity. Preclinical data in non-diabetic models of obesity demonstrate its efficacy in reducing body weight and fat mass, and improving metabolic parameters. While clinical data in purely non-diabetic populations are still emerging, studies in diabetic patients with comorbidities like NAFLD indicate promising effects on liver histology. The proposed mechanisms for cardiovascular and renal protection, largely considered a class effect of SGLT2 inhibitors, provide a strong rationale for further investigation of this compound in non-diabetic heart failure and chronic kidney disease.

Future research should focus on well-designed, randomized controlled trials of this compound in non-diabetic individuals with obesity, NAFLD, heart failure, and chronic kidney disease to definitively establish its efficacy and safety in these populations. Further mechanistic studies are also warranted to fully elucidate the underlying signaling pathways of its pleiotropic benefits.

References

- 1. Comparison of this compound and Glimepiride Effects on Nonalcoholic Fatty Liver Disease in Participants With Type 2 Diabetes: A Randomized, 48-Week, Open-Label, Active-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. remedypublications.com [remedypublications.com]

- 3. Frontiers | Pleiotropic effect of sodium-glucose cotransporter 2 inhibitors on blood pressure [frontiersin.org]

- 4. SGLT2 inhibitors for alleviating heart failure through non-hypoglycemic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Tofogliflozin Experimental Protocols for db/db Mice Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and compiled data for studying the efficacy of tofogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in the context of type 2 diabetes using the db/db mouse model.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key metabolic parameters in db/db mice as reported in various studies.

Table 1: Effect of this compound on Plasma Glucose and Glycated Hemoglobin (HbA1c)

| Treatment Group | Dosage | Administration Route | Duration | Plasma Glucose (PG) Change | Glycated Hb (HbA1c) Change | Reference |

| This compound | 0.005% in diet | In-feed | 4 weeks | Significantly lower than control | Significantly lower than control | [1] |

| This compound | 0.015% in diet | In-feed | 4 weeks | Significantly lower than control | Significantly lower than control | [1] |

| This compound | 0.005% in diet | In-feed | 8 weeks | Significantly lower than control | Significantly lower than control | [1] |

| This compound | 0.015% in diet | In-feed | 8 weeks | Significantly lower than control | Significantly lower than control | [1] |

| This compound | 0.3 mg/kg | Oral gavage (once daily) | 4 weeks | - | Significantly lower than vehicle | [2] |

| This compound | 1 mg/kg | Oral gavage (once daily) | 4 weeks | - | Significantly lower than vehicle | [2] |

| This compound | 3 mg/kg | Oral gavage (once daily) | 4 weeks | - | Significantly lower than vehicle | [2] |

| This compound | 10 mg/kg | Oral gavage (once daily) | 4 weeks | - | Significantly lower than vehicle | [2] |

Table 2: Effect of this compound on Plasma Insulin and Body Weight

| Treatment Group | Dosage | Administration Route | Duration | Plasma Insulin (IRI) Change | Body Weight Change | Reference |

| This compound | 0.005% in diet | In-feed | 8 weeks | Prevented decrease observed in untreated mice | Increased compared to control | [1] |

| This compound | 0.015% in diet | In-feed | 8 weeks | Significantly increased compared to untreated at 8 weeks | Increased compared to control | [1] |

| This compound | 0.1-10 mg/kg | Oral gavage (once daily) | 4 weeks | IRI reduction prevented | No difference from vehicle | [2] |

Experimental Protocols

Animal Model and Acclimatization

-

Animal Model: Male db/db mice are a commonly used model for type 2 diabetes. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.

-

Age: Studies often commence with mice aged 6-8 weeks.

-

Acclimatization: Upon arrival, mice should be housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and allowed to acclimatize for at least one week before the start of the experiment. Standard chow and water should be provided ad libitum.

This compound Administration

2.2.1. In-Feed Administration

-

Preparation: this compound is mixed into the standard rodent chow at the desired concentration (e.g., 0.005% or 0.015% w/w).[1] This ensures continuous drug exposure.

-

Administration: The medicated diet is provided to the treatment groups ad libitum for the duration of the study (e.g., 8 weeks).[1] The control group receives the standard diet without the drug.

-

Monitoring: Food consumption should be monitored regularly to estimate the daily drug intake.

2.2.2. Oral Gavage Administration

-

Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle, such as a 0.5% methylcellulose solution.

-

Dosage: this compound has been shown to be effective in db/db mice at doses ranging from 0.1 to 10 mg/kg body weight.[2]

-

Administration: Administer the prepared suspension once daily via oral gavage at a consistent time each day for the specified treatment period (e.g., 4 weeks).[2] The vehicle-only group receives the same volume of the vehicle without the drug.

Oral Glucose Tolerance Test (OGTT)

-

Fasting: Fast the mice overnight (approximately 16 hours) before the test, with free access to water.

-

Baseline Blood Sample: Collect a baseline blood sample (Time 0) from the tail vein.

-

Glucose Administration: Administer a 2 g/kg body weight solution of glucose orally via gavage.

-

Blood Sampling: Collect subsequent blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.

-

Glucose Measurement: Measure blood glucose levels immediately using a glucometer.

Signaling Pathway and Experimental Workflow

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for this compound Study.

References

Application Notes and Protocols for High-Concentration Tofogliflozin Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofogliflozin is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily used in the management of type 2 diabetes mellitus. Its mechanism of action involves the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion.[1] While its efficacy at therapeutic concentrations is well-documented, assessing the effects of high-concentration exposure in vitro is crucial for a comprehensive understanding of its toxicological profile and potential off-target effects. At supra-pharmacological doses, the cellular response to this compound may extend beyond SGLT2 inhibition, potentially impacting fundamental cellular processes such as mitochondrial function and cell cycle progression.

These application notes provide detailed protocols for three common cell viability assays—MTT, XTT, and Neutral Red—adapted for the evaluation of high-concentration this compound exposure. Additionally, we present a summary of available in vitro cytotoxicity data for SGLT2 inhibitors and illustrate the key signaling pathways implicated in high-concentration exposure.

Data Presentation

Table 1: IC50 Values of SGLT2 Inhibitors in an Oral Squamous Cancer Cell Line (KB cells) after 24 hours

| Compound | IC50 (µg/mL) | Cell Line | Assay |

| Dapagliflozin | 400 | KB | MTT |

| Canagliflozin | 250 | KB | MTT |

Data from "Evaluation and comparison of anti-cancer activity of dapagliflozin and canagliflozin in oral cancer cell line: an in vitro study"[2]

Table 2: Effects of SGLT2 Inhibitors on Human Umbilical Vein Endothelial Cells (HUVECs)

| Compound | Concentration | Effect on Oxygen Consumption Rate (OCR) | IC50 for Glucose Uptake (GU) |

| Canagliflozin | 100 µM | ~60% inhibition | 14 µM |

| Dapagliflozin | 100 µM | ~7% reduction | > 100 µM |

| Empagliflozin | 100 µM | No significant effect | > 100 µM |

Data from "Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism"[3][4]

Experimental Protocols

General Considerations for High-Concentration this compound Testing:

-

Solvent Effects: this compound is typically dissolved in an organic solvent like DMSO. It is crucial to include a vehicle control (cells treated with the same concentration of solvent) to account for any solvent-induced cytotoxicity.

-

Assay Interference: High concentrations of chemical compounds can interfere with the colorimetric readouts of viability assays.[5] It is recommended to perform a cell-free control (this compound in media with the assay reagent but without cells) to assess any direct reaction between this compound and the assay reagents.

-

Off-Target Effects: At high concentrations, SGLT2 inhibitors may exhibit off-target effects, such as inhibition of mitochondrial function.[3] Therefore, a decrease in viability may not solely be due to SGLT2 inhibition.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from the absorbance of all wells. Express the results as a percentage of the vehicle control.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Principle: The XTT assay is another tetrazolium-based assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

XTT labeling reagent

-

Electron-coupling reagent (e.g., PMS)

-

Microplate reader (absorbance at 450-500 nm)

Protocol:

-